molecular formula C10H10N2 B084551 2,6-Dimethyl-1,8-naphthyridine CAS No. 14757-45-0

2,6-Dimethyl-1,8-naphthyridine

Cat. No. B084551
CAS RN: 14757-45-0
M. Wt: 158.2 g/mol
InChI Key: DMHYFUIQTGCNJS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,8-naphthyridine is a type of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions . For example, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .

Scientific Research Applications

1,8-Naphthyridine and its derivatives, including 2,6-Dimethyl-1,8-naphthyridine, have been studied for their potential use in various scientific fields . Here are some of the applications:

  • Medicinal Chemistry

    • 1,8-Naphthyridine derivatives have shown potential for use in medicinal chemistry applications, including anticancer, anti-inflammatory, antimicrobial, antihistaminic, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, topoisomerase-II & AChE inhibitory activities .
  • Pharmacology

    • Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
    • The syntheses in good yields of some new difunctionalized 1,8-naphthyridines are described in the source . An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine is also reported .
  • Antibiotic Enhancement

    • 1,8-Naphthyridine derivatives have been studied for their potential to enhance the activity of antibiotics .
  • Chemical Synthesis

    • 1,8-Naphthyridines have been used in the development of new synthetic methodologies for constructing medicinally important scaffolds .
    • The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
  • Materials Science

    • This class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
  • Antibacterial Treatment

    • Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections .
    • Many more compounds containing 1,8-naphthyridine core are under clinical investigations .
  • Antibacterial Properties

    • Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
  • Coordination Chemistry

    • With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry .
  • Synthetic Receptors

    • 2,7-difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors .
    • The syntheses in good yields of some new difunctionalized 1,8-naphthyridines and a novel triethylene glycol ether-linked dinaphthyridine, along with the mononaphthyridine-linked ether alcohol are described in the source .
  • Development of New Synthetic Methodologies

    • 1,8-Naphthyridines have been used in the development of new synthetic methodologies for constructing medicinally important scaffolds .
    • This includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
  • Photochemical Properties

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
  • Light-Emitting Diodes and Solar Cells

    • This class of heterocycles finds use as components of light-emitting diodes and dye-sensitized solar cells .

Safety And Hazards

2,6-Dimethyl-1,8-naphthyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard classifications . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2,6-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-9-4-3-8(2)12-10(9)11-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYFUIQTGCNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344045
Record name 2,6-dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1,8-naphthyridine

CAS RN

14757-45-0
Record name 2,6-Dimethyl-1,8-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014757450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYL-1,8-NAPHTHYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP00DLD1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Gerloff, IK Sundar, R Freter, ER Sekera… - Applied in vitro …, 2017 - liebertpub.com
Recent studies suggest that electronic cigarette (e-cig) flavors can be harmful to lung tissue by imposing oxidative stress and inflammatory responses. The potential inflammatory …
Number of citations: 199 www.liebertpub.com
S Salam - 2020 - scholarworks.aub.edu.lb
Electronic cigarette (ECIG) is marketed as a “safe” alternative to combustible cigarette. This battery-powered device vaporizes a liquid on a heating coil. The liquid is mainly a solution of …
Number of citations: 0 scholarworks.aub.edu.lb
TJ Kress - 1967 - search.proquest.com
pp. EsTY OF THE 1,X-NAPHTHYRIDINES. Page 1 This dissertation has been 68-1952 microfilmed exactly as received KRESS, Thomas Joseph, 1940pp. EsTY OF THE 1,X-…
Number of citations: 2 search.proquest.com

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